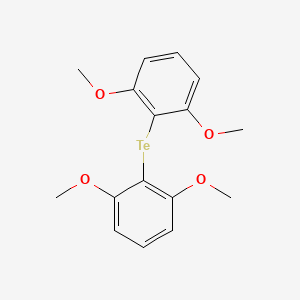
Bis(2,6-dimethoxyphenyl) telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethoxyphenyl) telluride is an organotellurium compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethoxyphenyl) telluride can be synthesized through the reaction of 2,6-dimethoxyphenyllithium with tellurium tetrachloride. The reaction typically involves the following steps :
- Preparation of 2,6-dimethoxyphenyllithium by reacting 2,6-dimethoxyphenyl bromide with lithium metal in anhydrous ether.
- Reaction of the resulting 2,6-dimethoxyphenyllithium with tellurium tetrachloride in an inert atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures with scale-up considerations. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dimethoxyphenyl) telluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Halogen exchange reactions can occur, where halides are substituted with other halogens or pseudohalogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium halides or thiocyanates.
Major Products Formed
Oxidation: Products include tellurium dioxide and related oxides.
Reduction: Products include tellurium-containing anions and elemental tellurium.
Substitution: Products include various halogenated or pseudohalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethoxyphenyl) telluride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of bis(2,6-dimethoxyphenyl) telluride involves its ability to interact with various molecular targets. The tellurium atom can form bonds with different elements, facilitating redox reactions and acting as a catalyst in certain processes. The compound’s effects are mediated through its interactions with cellular components and enzymes, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,6-dimethoxyphenyl) sulfide
- Bis(2,6-dimethoxyphenyl) selenide
- Bis(2,6-dimethoxyphenyl) telluride
Comparison
- Bis(2,6-dimethoxyphenyl) sulfide : Contains sulfur instead of tellurium, exhibiting different reactivity and applications.
- Bis(2,6-dimethoxyphenyl) selenide : Contains selenium, with properties intermediate between sulfur and tellurium derivatives.
- This compound : Unique due to the presence of tellurium, offering distinct redox properties and potential applications in materials science .
Eigenschaften
CAS-Nummer |
214050-07-4 |
|---|---|
Molekularformel |
C16H18O4Te |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
2-(2,6-dimethoxyphenyl)tellanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Te/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
InChI-Schlüssel |
HXRFULYVKFTJIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)[Te]C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
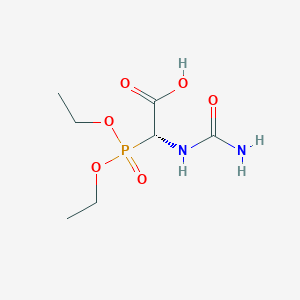

![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
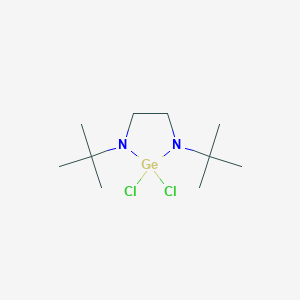
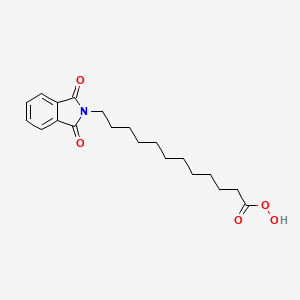
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
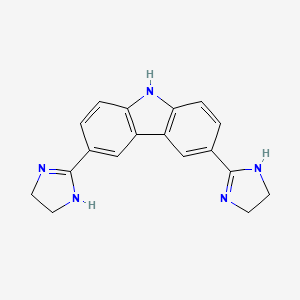
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
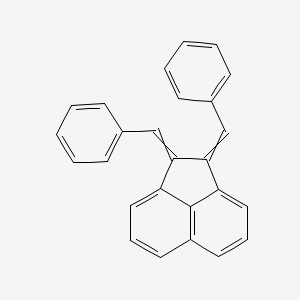
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
